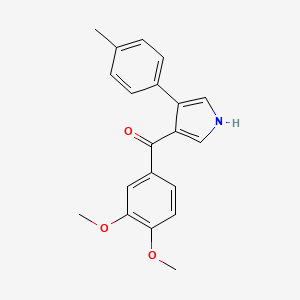

3-(3,4-dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-13-4-6-14(7-5-13)16-11-21-12-17(16)20(22)15-8-9-18(23-2)19(10-15)24-3/h4-12,21H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMRWHWFIXUARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole typically involves the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials could be 3,4-dimethoxybenzoyl chloride and 4-methylphenylhydrazine.

Cyclization: The intermediate formed from the initial reaction undergoes cyclization to form the pyrrole ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:

Bulk Synthesis: Using large reactors to carry out the Paal-Knorr synthesis.

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

Purification and Quality Control: Employing industrial-scale purification methods and rigorous quality control to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(3,4-dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole typically involves the reaction of appropriate benzoyl derivatives with pyrrole. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis are employed to confirm the structure and purity of the compound. For instance, the compound has been characterized using IR spectroscopy, which provides insights into functional groups present in the molecule, and NMR techniques that elucidate the molecular structure through chemical shifts and splitting patterns .

Anticancer Activity

Recent studies have indicated that pyrrole derivatives exhibit promising anticancer properties. Specifically, compounds like this compound have shown potential in targeting various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in malignant cells. For instance, research has demonstrated that similar pyrrole derivatives can inhibit the growth of cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The antimicrobial activity of pyrrole derivatives is another area of focus. Studies have reported that compounds with a pyrrole core possess significant antibacterial and antifungal activities. The presence of specific substituents, such as methoxy groups in this compound, enhances its efficacy against various microbial strains . This property makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Pyrrole derivatives are also known for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The anti-inflammatory potential is particularly relevant in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrrole derivatives. Modifications to the substituents on the pyrrole ring can significantly influence biological activity. For example, variations in the benzoyl group or introduction of additional functional groups can enhance activity against specific targets or improve solubility profiles .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various pyrrole derivatives for anticancer activity, this compound was tested against several cancer cell lines including breast and colon cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy Assessment

Another study focused on assessing the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth at concentrations that were non-toxic to human cells, suggesting its potential as a therapeutic agent for treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

- 3-(3-Bromophenyl)-4-(4-Chlorobenzoyl)-1H-pyrrole (CAS: 477886-28-5): Substituents: Bromine (3-bromophenyl) and chlorine (4-chlorobenzoyl) groups. Molecular Weight: 360.64 g/mol (C₁₇H₁₁BrClNO) .

- 1-(3,4-Dimethoxybenzoyl)-4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine (CM792771): Substituents: 3,4-Dimethoxybenzoyl and 4-methylphenyl groups, similar to the target compound, but fused with a triazolo-pyrimidine system.

RA [3,4] (1-[(4-Methylphenyl)methyl]-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine) :

Physicochemical Properties

*Predicted based on analogs like DATF (melting point 170–171°C ).

Key Research Findings

- Synthetic Challenges : Bulky substituents (e.g., naphthyl) reduce yields, while electron-donating groups (e.g., methoxy) simplify purification .

- Stability : Methoxy and methyl groups likely improve thermal stability compared to halogenated analogs, as seen in DATF (thermal decomposition at 260°C) .

- Commercial Availability: Derivatives like sc-320099 (Santa Cruz Biotechnology) highlight demand for dimethoxybenzoyl-containing compounds in research .

Biological Activity

3-(3,4-Dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrrole ring substituted with a dimethoxybenzoyl group and a methylphenyl group. The synthesis typically involves the reaction of appropriate benzoyl derivatives with pyrrole under controlled conditions to yield the desired compound with high purity .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effective inhibition against various pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

Antioxidant Properties

This compound has also been evaluated for its antioxidant activity. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was assessed using DPPH and ABTS assays, showing promising results comparable to standard antioxidants .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 in cell-based assays. This suggests potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Cancer Research

The compound has been investigated for its cytotoxic effects on cancer cell lines. In particular, it demonstrated selective cytotoxicity against certain cancer types while sparing normal cells. Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Efficacy : In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL for both pathogens .

- Antioxidant Activity Assessment : A comparative study using the DPPH assay revealed that the compound had an IC50 value of 25 µg/mL, indicating strong radical scavenging activity compared to ascorbic acid (IC50 = 20 µg/mL) .

- Cancer Cell Line Study : In experiments involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours .

Research Findings Summary Table

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | MIC Assay | Effective against S. aureus and E. coli (MIC = 10 µg/mL) |

| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |

| Anti-inflammatory | Cytokine Assay | Inhibits COX-1 and COX-2 production |

| Cytotoxicity | MTT Assay on MCF-7 cells | IC50 = 15 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3,4-dimethoxybenzoyl)-4-(4-methylphenyl)-1H-pyrrole?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving diazomethane-mediated cyclization. A cooled solution of precursors in dichloromethane is treated with diazomethane (0.4 M in ether) and triethylamine, followed by prolonged reaction at –20 to –15°C. Post-reaction, solvent removal under reduced pressure and recrystallization from 2-propanol yield the pure product. Column chromatography (ethyl acetate/hexane, 1:4) is recommended for intermediates .

Q. How can column chromatography be optimized for purifying intermediates of this compound?

- Methodological Answer : Optimize solvent polarity using ethyl acetate/hexane gradients (e.g., 1:4 ratio) for effective separation. Pre-adsorption of crude product onto silica gel before loading improves resolution. Monitor fractions via TLC and prioritize recrystallization (e.g., methanol or 2-propanol) for final purification .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural confirmation, as demonstrated in crystallographic studies of related pyrroles . Complement with H/C NMR for functional group verification and FT-IR for carbonyl (C=O) and pyrrole N-H bond analysis.

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer : Follow SDS guidelines: avoid inhalation/contact, use PPE (gloves, lab coat), and store in sealed containers at 2–8°C. In case of exposure, rinse skin/eyes with water and seek medical attention. Dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved for this compound?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies to isolate pharmacophores. For example, compare derivatives with varied substituents (e.g., methoxy vs. fluorine) using in vitro assays (e.g., antimicrobial or anticancer screens). Cross-validate findings with computational docking to identify binding interactions .

Q. What strategies improve reaction yields in multi-step syntheses of this compound?

- Methodological Answer : Optimize reaction conditions:

- Use xylene as a high-boiling solvent for reflux steps (25–30 hours) to ensure completion.

- Employ chloranil as an oxidizing agent for aromatization, followed by NaOH wash to remove side products .

- Monitor reaction progress via LC-MS to minimize intermediate degradation.

Q. How does the substitution pattern on the benzoyl and phenyl groups influence biological activity?

- Methodological Answer : Replace 3,4-dimethoxy groups with electron-withdrawing substituents (e.g., fluorine) to enhance metabolic stability, as seen in fludioxonil analogs . Conversely, diarylpyrroles with 4-methylphenyl groups show improved antitubercular activity, suggesting hydrophobic interactions are critical .

Q. What computational approaches are suitable for studying this compound’s mechanism of action?

- Methodological Answer : Use crystallographic data (e.g., hydrogen-bonding networks from SC-XRD) to build 3D models for molecular docking. Perform MD simulations to assess binding stability with targets like kinases or microbial enzymes. Validate predictions with mutagenesis or enzymatic inhibition assays .

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.